![molecular formula C15H10N4O5S3 B2776320 (Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865182-09-8](/img/structure/B2776320.png)
(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains a benzothiazole ring, a thiophene ring, and a nitro group . Benzothiazole and thiophene are both aromatic heterocyclic compounds, which are often used in medicinal chemistry due to their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving heterocyclic compounds . For instance, triazoles can be synthesized through copper(I) catalyzed azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a benzothiazole ring and a thiophene ring . These rings are likely connected by various functional groups, including a nitro group .Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study discusses the synthesis of thiophene derivatives through a green approach utilizing 1,3-dipolar cycloaddition methodology. These compounds, including variants like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, have shown potential antimicrobial activity against bacteria such as B. subtilis and fungi like A. niger, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (D. Sowmya et al., 2018).
Synthesis and Characterization for Antimicrobial Evaluation
Another study focused on the synthesis and characterization of thiophene derivatives for antimicrobial evaluation, showcasing the chemical versatility and potential pharmaceutical applications of such compounds. These efforts further demonstrate the relevance of thiophene-based compounds in drug development and the importance of structural modifications to enhance biological activity (Sailaja Rani Talupur et al., 2021).
Electrophilic Substitution Reactions
Research into the reactivity of thiophene derivatives, such as the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, uncovers the chemical behavior of thiophene compounds under electrophilic substitution reactions. This information is crucial for designing synthesis pathways for novel compounds with potential applications in organic electronics, pharmaceuticals, and other areas (A. Aleksandrov et al., 2020).
Potential Anti-inflammatory and Analgesic Agents
The development of thiophene derivatives as potential anti-inflammatory and analgesic agents is another area of interest. Studies have shown that specific thiophene derivatives can exhibit significant anti-inflammatory and nociceptive activities, suggesting their potential as therapeutic agents in treating conditions associated with inflammation and pain (I. Fakhr et al., 2009).
properties
IUPAC Name |
5-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5S3/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h1,3-6,8H,7H2,(H2,16,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCOQKDYIBBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

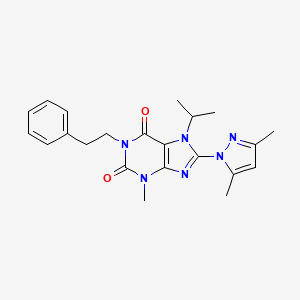

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)
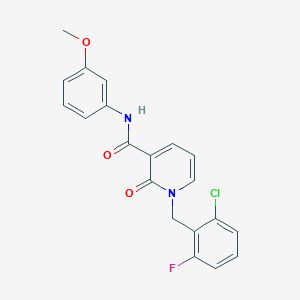
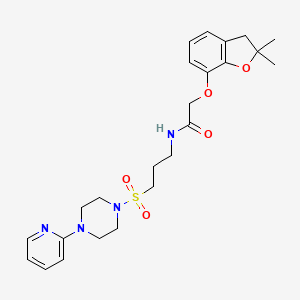
![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)
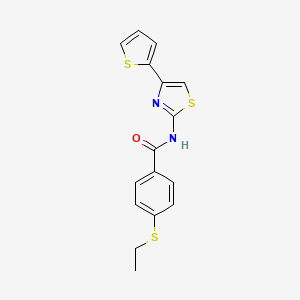
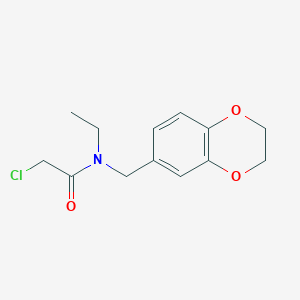
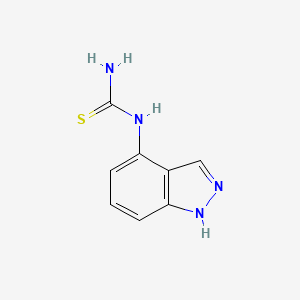
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)
![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)
![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2776258.png)